1-Propyne, 3-(1-ethoxyethoxy)-

Description

BenchChem offers high-quality 1-Propyne, 3-(1-ethoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyne, 3-(1-ethoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

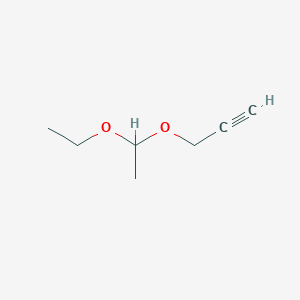

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethoxyethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBBTQJLUGADEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885061 | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18669-04-0 | |

| Record name | 3-(1-Ethoxyethoxy)-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18669-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018669040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propyne, 3-(1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-ethoxyethoxy)propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyne, 3-(1-ethoxyethoxy)- : Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-Propyne, 3-(1-ethoxyethoxy)-, a versatile organic compound with applications in synthetic chemistry. The document details its molecular architecture, including key bond lengths and angles, and provides an analysis of its spectroscopic characteristics. Furthermore, a detailed experimental protocol for its synthesis is presented, along with a mechanistic discussion. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Identification

1-Propyne, 3-(1-ethoxyethoxy)-, also known as 3-(1-ethoxyethoxy)prop-1-yne or acetaldehyde ethyl propargyl acetal, is a chemical compound with the molecular formula C₇H₁₂O₂.[1] Its structure features a propargyl group connected to an ethoxyethoxy group via an ether linkage. This unique combination of a terminal alkyne and an acetal functional group makes it a valuable intermediate in various organic syntheses.[2]

Key Identifiers:

-

IUPAC Name: 3-(1-ethoxyethoxy)prop-1-yne[1]

-

CAS Number: 18669-04-0[1]

-

Molecular Weight: 128.17 g/mol [1]

-

SMILES: CCOC(C)OCC#C[1]

-

InChI Key: QKBBTQJLUGADEG-UHFFFAOYSA-N[1]

The molecule's structure is characterized by a chiral center at the acetal carbon, meaning it can exist as a racemic mixture of two enantiomers.

Chemical Structure:

Caption: 2D Chemical Structure of 1-Propyne, 3-(1-ethoxyethoxy)-.

Bonding and Molecular Geometry

Data Presentation: Estimated Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles based on computational models and experimental data from similar compounds.

| Bond | Type | Hybridization | Estimated Bond Length (Å) | Reference Bond Length (Å) | Source |

| C≡C | Triple | sp-sp | 1.21 | 1.206 | Propyne[3] |

| C-C (alkyne-alkane) | Single | sp-sp³ | 1.46 | 1.459 | Propyne[3] |

| C-H (alkyne) | Single | sp-H | 1.06 | 1.056 | Propyne[3] |

| C-O (ether/acetal) | Single | sp³-sp³ | 1.43 | 1.43 (avg. C-O single) | General Organic Chemistry Principles |

| C-C (alkane) | Single | sp³-sp³ | 1.54 | 1.54 (avg. C-C single) | General Organic Chemistry Principles |

| C-H (alkane) | Single | sp³-H | 1.09 | 1.09 (avg. C-H single) | General Organic Chemistry Principles |

| Angle | Hybridization | Estimated Angle (°) | Reference Angle (°) | Source |

| C≡C-C | sp-sp-sp³ | 180 | 180 | Propyne[3] |

| C-C-O (propargyl) | sp³-sp³-sp³ | 109.5 | ~109.5 | Tetrahedral Geometry |

| C-O-C (ether/acetal) | sp³-sp³-sp³ | 109.5 | ~110 | Acetal/Ether Geometry |

| O-C-O (acetal) | sp³-sp³-sp³ | 109.5 | ~110 | Acetal Geometry |

Spectroscopic Characterization

The structural features of 1-Propyne, 3-(1-ethoxyethoxy)- give rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various proton environments in the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| ≡C-H | Triplet | ~2.4 |

| -O-CH₂ -C≡ | Doublet | ~4.2 |

| -O-CH (CH₃)-O- | Quartet | ~4.8 |

| -O-CH₂ -CH₃ | Quartet | ~3.6 |

| -O-CH(C H₃)-O- | Doublet | ~1.3 |

| -O-CH₂-C H₃ | Triplet | ~1.2 |

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C ≡CH | ~80 |

| C≡C H | ~75 |

| -O-C H(CH₃)-O- | ~100 |

| -O-C H₂-C≡ | ~58 |

| -O-C H₂-CH₃ | ~62 |

| -O-CH(C H₃)-O- | ~20 |

| -O-CH₂-C H₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorption bands corresponding to the key functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| ≡C-H | Stretch | ~3300 (sharp, strong) |

| C≡C | Stretch | ~2120 (weak to medium) |

| C-H (alkane) | Stretch | 2850-3000 |

| C-O (ether/acetal) | Stretch | 1050-1150 (strong, broad) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns characteristic of ethers and acetals.

Data Presentation: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 83 | [M - OC₂H₅]⁺ |

| 73 | [CH₃CH(OCH₂CH₃)]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

Synthesis of 1-Propyne, 3-(1-ethoxyethoxy)-

The most common and efficient method for the synthesis of 1-Propyne, 3-(1-ethoxyethoxy)- is the acid-catalyzed addition of propargyl alcohol to ethyl vinyl ether.[2]

Reaction Scheme:

Caption: Synthesis of 1-Propyne, 3-(1-ethoxyethoxy)-.

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with propargyl alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq), is added to the stirred solution.

-

Addition of Ethyl Vinyl Ether: Ethyl vinyl ether (1.1-1.5 eq) is added dropwise to the reaction mixture at 0 °C. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a weak base, such as saturated aqueous sodium bicarbonate solution or triethylamine, to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-Propyne, 3-(1-ethoxyethoxy)-.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic addition to the double bond of the ethyl vinyl ether.

Diagram of the Reaction Mechanism:

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

The mechanism involves the following key steps:

-

Protonation: The acid catalyst protonates the ethyl vinyl ether, generating a resonance-stabilized carbocation.

-

Nucleophilic Attack: The hydroxyl group of the propargyl alcohol acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: A weak base removes a proton from the oxonium ion intermediate to yield the final product.

Conclusion

1-Propyne, 3-(1-ethoxyethoxy)- is a valuable synthetic intermediate due to its dual functionality. This guide has provided a detailed overview of its chemical structure, bonding characteristics, and spectroscopic properties. The provided experimental protocol and mechanistic insights offer a practical foundation for its synthesis and application in research and development. The tabulated data and diagrams are intended to facilitate a clear and concise understanding of this important molecule.

References

Spectral Analysis of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Propyne, 3-(1-ethoxyethoxy)-, a valuable intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Introduction

1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a bifunctional molecule featuring a terminal alkyne and an acetal protecting group.[1] This structure makes it a versatile building block in the synthesis of complex organic molecules. The propargyl group offers a reactive site for carbon-carbon bond formation, while the 1-ethoxyethoxy group serves as a stable protecting group for alcohols under various reaction conditions.[1] Accurate spectral characterization is crucial for its identification and for monitoring its reactions in synthetic pathways.

Spectral Data

The following sections present the key spectral data for 1-Propyne, 3-(1-ethoxyethoxy)-. While experimental data from sources like Sigma-Aldrich and Bio-Rad Laboratories is referenced, some of the presented values are based on established theoretical predictions and analysis of analogous structures.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- is characterized by distinct signals corresponding to the ethoxy, acetal, and propargyl moieties.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Quartet | 1H | O-CH(CH₃)-O |

| ~4.2 | Doublet | 2H | O-CH₂-C≡CH |

| ~3.5-3.7 | Quartet | 2H | O-CH₂-CH₃ |

| ~2.4 | Triplet | 1H | C≡C-H |

| ~1.3 | Doublet | 3H | O-CH(CH₃)-O |

| ~1.2 | Triplet | 3H | O-CH₂-CH₃ |

Predicted data based on analogous structures.[1]

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~100 | -O-C H(CH₃)-O- |

| ~80 | -C ≡CH |

| ~75 | -C≡C H |

| ~62 | -O-C H₂-CH₃ |

| ~58 | -O-C H₂-C≡CH |

| ~20 | -O-CH(C H₃)-O- |

| ~15 | -O-CH₂-C H₃ |

Predicted data based on analogous structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- shows characteristic absorptions for the alkyne and ether linkages.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2980-2850 | Medium-Strong | C-H (sp³) stretch |

| ~2120 | Weak-Medium | C≡C stretch |

| ~1100 | Strong, Broad | C-O-C stretch (asymmetric) |

Predicted data based on analogous structures.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of 1-Propyne, 3-(1-ethoxyethoxy)- is 128.17 g/mol .[2]

| m/z | Possible Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₂H₅]⁺ |

| 83 | [M - OC₂H₅]⁺ |

| 73 | [CH₃CH(O)OCH₂CH₃]⁺ |

Predicted data based on fragmentation patterns of similar compounds.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Propyne, 3-(1-ethoxyethoxy)-.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[2]

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a single drop of neat 1-Propyne, 3-(1-ethoxyethoxy)- directly onto the crystal.

-

Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty ATR crystal or salt plates before running the sample.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

-

Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like 1-Propyne, 3-(1-ethoxyethoxy)-.

Caption: Workflow for Spectral Analysis.

Logical Relationship of Spectral Data

This diagram shows how the different spectral data types contribute to the final structural determination.

References

IUPAC name for 1-Propyne, 3-(1-ethoxyethoxy)-

An In-depth Technical Guide to 3-(1-ethoxyethoxy)prop-1-yne

Introduction and IUPAC Nomenclature

3-(1-ethoxyethoxy)prop-1-yne is a valuable chemical intermediate in modern organic synthesis.[1] It belongs to the class of propargyl ethers, which are characterized by a terminal alkyne adjacent to a methylene ether.[1] The compound's structure incorporates two key functional groups: a terminal alkyne, which serves as a versatile handle for a wide array of chemical transformations, and a 1-ethoxyethoxy group, which functions as an acetal protecting group for the hydroxyl functionality of propargyl alcohol.[1] This dual functionality makes it a highly useful building block, particularly in the multi-step synthesis of complex molecules relevant to research, and the development of pharmaceuticals.

The formal IUPAC name for this compound is 3-(1-ethoxyethoxy)prop-1-yne .[2] It is also known by several synonyms, including 1-Propyne, 3-(1-ethoxyethoxy)-, acetaldehyde ethyl propargyl acetal, and 1-ethoxy-1-(prop-2-yn-1-yloxy)ethane.[2][3]

Physicochemical Properties and Identifiers

The fundamental properties and identifiers of 3-(1-ethoxyethoxy)prop-1-yne are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 3-(1-ethoxyethoxy)prop-1-yne | [2] |

| CAS Number | 18669-04-0 | [2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [2][5] |

| Molecular Weight | 128.17 g/mol | [2][5] |

| Boiling Point | 37-41 °C at 11 mmHg | [6] |

| Density | 0.9 g/cm³ | [2] |

Synthesis of 3-(1-ethoxyethoxy)prop-1-yne

Primary Synthetic Route: Acid-Catalyzed Acetal Formation

The most common and efficient method for synthesizing 3-(1-ethoxyethoxy)prop-1-yne is the acid-catalyzed addition of propargyl alcohol to ethyl vinyl ether.[1] This reaction is a standard procedure for protecting hydroxyl groups.[1] The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electron-rich double bond of the acid-protonated ethyl vinyl ether to form the stable acetal product.

Caption: Acid-catalyzed synthesis of 3-(1-ethoxyethoxy)prop-1-yne.

Detailed Experimental Protocol

The following protocol is adapted from established organic synthesis procedures for the preparation of 3-(1-ethoxyethoxy)-1-propyne.[6]

Materials:

-

Ethyl vinyl ether (100 g, 1.39 mol)

-

Propargyl alcohol (56.1 g, 1.00 mol)

-

p-Toluenesulfonic acid monohydrate (50 mg, 0.26 mmol)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

Procedure:

-

A 300-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is charged with ethyl vinyl ether (100 g) and p-toluenesulfonic acid monohydrate (50 mg).[6]

-

The mixture is stirred and cooled in an ice-salt bath.

-

Propargyl alcohol (56.1 g) is added dropwise from the addition funnel over approximately 50 minutes, maintaining the internal temperature between 5°C and 10°C.[6]

-

After the addition is complete, the mixture is stirred at 0°C for an additional 15 minutes.[6]

-

The reaction is quenched by the addition of 3 mL of saturated aqueous potassium carbonate solution to neutralize the acid catalyst.[6]

-

The resulting mixture is dried over solid K₂CO₃, filtered, and the excess ethyl vinyl ether is removed under reduced pressure using a rotary evaporator at a temperature below 25°C.[6]

-

The residual liquid is purified by distillation under reduced pressure (37-41°C at 11 mmHg) to yield 3-(1-ethoxyethoxy)-1-propyne as a colorless, clear oil (typical yield: 88-92%).[6]

Role in Organic Synthesis and Drug Development

The 1-Ethoxyethoxy Group as a Protecting Group

In the synthesis of complex molecules, such as active pharmaceutical ingredients, it is often necessary to temporarily mask a reactive functional group while transformations are performed elsewhere in the molecule.[1] The 1-ethoxyethoxy group is an effective acetal protecting group for alcohols.[1] It is stable to basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the parent alcohol.[6]

Caption: Protection and deprotection workflow for propargyl alcohol.

Reactivity of the Propargyl Moiety

The true synthetic utility of 3-(1-ethoxyethoxy)prop-1-yne lies in the rich chemistry of its terminal alkyne. This functional group serves as a linchpin for constructing molecular complexity.

The terminal alkyne is a key participant in the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), which is a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole ring, a common motif in medicinal chemistry, by coupling the alkyne with an organic azide. This reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other significant reactions involving the propargyl group include:

-

Metal Acetylide Formation: The acidic terminal proton can be removed by a strong base to form a metal acetylide, which is a potent nucleophile for creating new carbon-carbon bonds.[1]

-

Rearrangements: Propargyl ethers can serve as precursors to allenes through sigmatropic rearrangements.[1]

-

Metal-Catalyzed Transformations: Gold and other transition metals can catalyze a variety of transformations of propargyl ethers, expanding their synthetic potential.[1]

Spectroscopic Data

Characterization of 3-(1-ethoxyethoxy)prop-1-yne is typically performed using standard spectroscopic methods. Publicly available data includes Fourier-transform infrared (FTIR) and FT-Raman spectra, which are essential for confirming the presence of key functional groups such as the alkyne C≡C and C-H stretches, as well as the C-O bonds of the acetal.[2]

Safety Information

While specific hazard data for 3-(1-ethoxyethoxy)prop-1-yne is not extensively detailed, related propargyl ethers are known to be potentially hazardous. For instance, the parent compound, 3-ethoxy-1-propyne, can form explosive peroxides upon exposure to air, which may detonate when heated.[7][8] Standard laboratory safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be employed when handling this compound.

References

- 1. 1-Propyne, 3-(1-ethoxyethoxy)- | 18669-04-0 | Benchchem [benchchem.com]

- 2. 1-Propyne, 3-(1-ethoxyethoxy)- | C7H12O2 | CID 86774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(1-ETHOXYETHOXY)-1-PROPYNE | 18669-04-0 [chemicalbook.com]

- 5. 3-(1-ETHOXYETHOXY)-1-PROPYNE CAS#: 18669-04-0 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

Navigating the Solubility of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1-Propyne, 3-(1-ethoxyethoxy)-, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in common organic solvents, provides a detailed, generalized experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of 1-Propyne, 3-(1-ethoxyethoxy)-

1-Propyne, 3-(1-ethoxyethoxy)-, with the CAS number 18669-04-0, is an organic compound featuring a terminal alkyne and an acetal functional group.[1] Its molecular structure, characterized by both polar (ether linkages) and non-polar (alkyne and ethyl groups) moieties, dictates its solubility behavior. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on the "like dissolves like" principle of organic chemistry. Alkynes, as a class, are generally soluble in organic solvents and insoluble in water.[2][3]

Predicted Solubility Profile

The presence of the ether oxygen atoms introduces some polarity, suggesting potential miscibility with a range of organic solvents. The terminal alkyne is a non-polar feature, contributing to its solubility in non-polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | The compound's ether linkages can form dipole-dipole interactions with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the ether oxygens, though the alkyne is non-protic. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The hydrocarbon backbone and alkyne group will interact favorably with non-polar solvents via London dispersion forces. |

| Aqueous | Water | Low to Insoluble | The dominant hydrocarbon character of the molecule limits its solubility in highly polar water.[2] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like 1-Propyne, 3-(1-ethoxyethoxy)- in an organic solvent. This protocol is a standard approach and can be adapted based on specific laboratory conditions and available equipment.

Objective:

To determine the concentration (e.g., in g/100 mL) of a saturated solution of 1-Propyne, 3-(1-ethoxyethoxy)- in a selected organic solvent at a specific temperature.

Materials:

-

1-Propyne, 3-(1-ethoxyethoxy)-

-

Selected organic solvent (e.g., Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with hotplate)

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Propyne, 3-(1-ethoxyethoxy)- to a vial containing a known volume of the chosen organic solvent (e.g., 10 mL). An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature precipitation.

-

Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish with the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated. Alternatively, a vacuum desiccator can be used.

-

Once dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Solubility is then calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot taken (mL)) * 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols: Reactions of 1-Propyne, 3-(1-ethoxyethoxy)- with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactions of 1-Propyne, 3-(1-ethoxyethoxy)-, a versatile protected propargyl alcohol, with various organometallic reagents. This compound serves as a valuable building block in organic synthesis, allowing for the introduction of a propargyl moiety and subsequent functionalization. The 1-ethoxyethoxy (EE) group acts as a protecting group for the primary alcohol, preventing its acidic proton from interfering with the organometallic reagents.

Overview of Reactivity

The primary mode of reaction for 1-Propyne, 3-(1-ethoxyethoxy)- with organometallic reagents involves the deprotonation of the terminal alkyne's weakly acidic proton by a strong base, such as organolithium or Grignard reagents. This generates a potent nucleophilic acetylide, which can then react with a variety of electrophiles to form new carbon-carbon bonds. The presence of the EE protecting group is crucial, as unprotected propargyl alcohols would be deprotonated at the hydroxyl group, leading to different reaction pathways.[1]

The general reaction scheme is as follows:

References

Application of 1-Propyne, 3-(1-ethoxyethoxy)- in the Total Synthesis of (-)-Apicularen A

Abstract

1-Propyne, 3-(1-ethoxyethoxy)-, a protected form of propargyl alcohol, serves as a versatile three-carbon building block in the synthesis of complex natural products. The ethoxyethyl (EE) acetal provides a stable protecting group for the hydroxyl function, allowing for the selective reaction of the terminal alkyne. This application note details the use of 1-Propyne, 3-(1-ethoxyethoxy)- in the formal total synthesis of (-)-Apicularen A, a potent cytotoxic macrolide. We provide the experimental protocol for the key fragment coupling step, quantitative data, and a workflow diagram illustrating its strategic role in the synthesis.

Introduction

The synthesis of complex natural products often requires the use of small, functionalized building blocks that can be introduced with high chemo- and stereoselectivity. 1-Propyne, 3-(1-ethoxyethoxy)- (also known as acetaldehyde ethyl propargyl acetal) is a valuable reagent for this purpose. The terminal alkyne provides a nucleophilic handle after deprotonation, enabling the formation of key carbon-carbon bonds. The 1-ethoxyethoxy group is an acid-labile acetal that effectively masks the reactivity of the primary alcohol.[1] This protecting group is stable to a range of reaction conditions, including organometallic reagents, yet can be readily removed under mild acidic conditions.

A notable application of this building block is demonstrated in the formal synthesis of (-)-Apicularen A, a marine-derived natural product with significant antitumor activity. In their convergent strategy, Graetz and Rychnovsky utilized 1-Propyne, 3-(1-ethoxyethoxy)- to construct the C11-C13 segment of the C9-C18 fragment of the macrolide core.

Key Reaction: Synthesis of the C9-C18 Fragment Precursor

The core transformation involves the deprotonation of 1-Propyne, 3-(1-ethoxyethoxy)- to form a lithium acetylide, which then undergoes a nucleophilic addition to a chiral cyanohydrin derivative. This reaction establishes a key carbon-carbon bond and sets a new stereocenter.

Reaction Scheme:

Caption: Synthetic workflow for the C9-C18 fragment of (-)-Apicularen A.

Conclusion

1-Propyne, 3-(1-ethoxyethoxy)- is an effective and strategically important building block for the synthesis of complex natural products. Its application in the formal synthesis of (-)-Apicularen A highlights its utility in forming key carbon-carbon bonds while protecting a reactive hydroxyl group. The provided protocols offer a guide for researchers in synthetic and medicinal chemistry to apply this versatile reagent in their own synthetic endeavors.

References

Protocol for the Protection of Primary Alcohols with 1-Propyne, 3-(1-ethoxyethoxy)-

Abstract

This document provides a detailed protocol for the protection of primary alcohols using 1-Propyne, 3-(1-ethoxyethoxy)-, also known as (1-ethoxyethoxy)propyne or EEP. The EEP group is an acetal-type protecting group, which is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions. This makes it a valuable tool in multi-step organic synthesis where selective protection of a primary alcohol is required. This application note includes a general reaction scheme, detailed experimental protocols for both the protection and deprotection steps, and a summary of the expected outcomes.

Introduction

In the synthesis of complex organic molecules, the temporary protection of reactive functional groups is a crucial strategy.[1] Alcohols, in particular, often require protection to prevent unwanted side reactions during transformations at other sites within the molecule. 1-Propyne, 3-(1-ethoxyethoxy)- (EEP) serves as an effective protecting group for primary alcohols. The resulting protected alcohol, an EEP ether, is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents. The key advantage of the EEP group is its facile removal under mild acidic conditions, which ensures the integrity of other acid-sensitive functional groups that may be present in the molecule.[1]

The protection reaction proceeds via an acid-catalyzed addition of the primary alcohol to the vinyl ether moiety of EEP.[1] This reaction is typically high-yielding and can be performed under mild conditions. Deprotection is achieved by simple hydrolysis of the acetal linkage using a dilute acid.

Data Presentation

| Substrate (Primary Alcohol) | Product (EEP Protected Alcohol) | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Benzyl Alcohol | O-(1-ethoxyethoxy)prop-1-yne-benzyl ether | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 2 h | 25 | >95 |

| 1-Hexanol | 1-(1-(Hex-1-yloxy)ethoxy)prop-2-yne | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 3 h | 25 | ~90 |

| 3-Phenyl-1-propanol | 3-(1-(3-phenylpropoxy)ethoxy)prop-1-yne | Camphorsulfonic acid (CSA) | Tetrahydrofuran (THF) | 4 h | 25 | ~92 |

Note: The yields reported in the table are indicative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protection of a Primary Alcohol with 1-Propyne, 3-(1-ethoxyethoxy)-

This protocol describes a general procedure for the protection of a primary alcohol using EEP. Benzyl alcohol is used as a representative substrate.

Materials:

-

Benzyl alcohol

-

1-Propyne, 3-(1-ethoxyethoxy)- (EEP)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., p-TsOH, CSA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) is added 1-Propyne, 3-(1-ethoxyethoxy)- (1.2 eq).

-

A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) is added to the reaction mixture.

-

The reaction is stirred at room temperature (25 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude EEP-protected alcohol.

-

If necessary, the product can be purified by flash column chromatography on silica gel.

Deprotection of the EEP Ether

This protocol describes a general procedure for the removal of the EEP protecting group.

Materials:

-

EEP-protected alcohol

-

Methanol or a mixture of tetrahydrofuran (THF) and water

-

Dilute hydrochloric acid (1 M) or other suitable acid (e.g., acetic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

The EEP-protected alcohol is dissolved in methanol or a mixture of THF and water.

-

A catalytic amount of dilute hydrochloric acid (1 M) is added to the solution.

-

The reaction is stirred at room temperature (25 °C) and monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the deprotected primary alcohol.

Mandatory Visualization

Caption: Experimental workflow for the protection and deprotection of primary alcohols using EEP.

Caption: Simplified mechanism for the acid-catalyzed protection of a primary alcohol with EEP.

Conclusion

The use of 1-Propyne, 3-(1-ethoxyethoxy)- as a protecting group for primary alcohols offers a reliable and efficient method for their temporary modification in organic synthesis. The mild conditions required for both the protection and deprotection steps, coupled with the stability of the EEP ether to a range of reagents, make this a valuable protocol for researchers, scientists, and drug development professionals. The procedures outlined in this document provide a clear and reproducible guide for the application of this protecting group strategy.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Propyne, 3-(1-ethoxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Propyne, 3-(1-ethoxyethoxy)-, a valuable building block in organic synthesis, particularly for the introduction of a protected propargyl alcohol moiety. This reaction is instrumental in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The use of 1-Propyne, 3-(1-ethoxyethoxy)- allows for the introduction of a protected 3-hydroxy-1-propyne unit, which can be subsequently deprotected to reveal a versatile propargyl alcohol functionality. This protecting group strategy is advantageous as it prevents the free hydroxyl group from interfering with the coupling reaction.

Applications in Drug Development

The propargyl alcohol moiety is a key structural feature in many biologically active molecules and serves as a versatile precursor for further chemical transformations. The Sonogashira coupling of 1-Propyne, 3-(1-ethoxyethoxy)- provides a direct route to intermediates that can be elaborated into a variety of pharmaceutical compounds. For instance, the resulting aryl- or heteroaryl-substituted propargyl alcohols are precursors to:

-

Heterocyclic compounds: Intramolecular cyclization reactions can lead to the formation of furans, pyrans, and other heterocyclic systems present in many drug scaffolds.

-

1,3-Enynes: These structural motifs are found in a number of natural products with interesting biological activities.[2]

-

Modified Nucleosides and Amino Acids: The introduction of an alkynyl group allows for the modification of biological molecules to modulate their activity.

-

Complex Natural Products: The Sonogashira coupling is a key step in the total synthesis of many complex natural products with potential therapeutic applications.[2]

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 1: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

1. Sonogashira Coupling of 1-Propyne, 3-(1-ethoxyethoxy)- with an Aryl Iodide

This protocol is adapted from a procedure for the Sonogashira coupling of propyne and can be used as a starting point.[3] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Aryl iodide (1.0 mmol)

-

1-Propyne, 3-(1-ethoxyethoxy)- (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and the base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-Propyne, 3-(1-ethoxyethoxy)- dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 1-Propyne, 3-(1-ethoxyethoxy)-

| Parameter | Condition | Notes |

| Aryl Halide | Iodide, Bromide | Iodides are generally more reactive than bromides.[2] |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically 1-5 mol% loading. |

| Co-catalyst | CuI | Typically 2-10 mol% loading. |

| Base | TEA, DIPEA, Piperidine | Amine bases are commonly used. |

| Solvent | THF, DMF, Toluene, Acetonitrile | Anhydrous conditions are recommended. |

| Temperature | 0 °C to 80 °C | Lower temperatures for reactive halides. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |

Table 2: Representative Examples with Expected Yields

| Aryl Halide | Product | Expected Yield (%) |

| 4-Iodoanisole | 4-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)anisole | 85-95 |

| 1-Bromo-4-nitrobenzene | 1-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)-4-nitrobenzene | 70-85 |

| 3-Iodopyridine | 3-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)pyridine | 75-90 |

| 2-Bromothiophene | 2-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)thiophene | 70-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

2. Deprotection of the Ethoxyethoxy Group

The 1-ethoxyethoxy protecting group is an acetal and can be cleaved under acidic conditions to reveal the propargyl alcohol.

Materials:

-

Coupled product from the Sonogashira reaction (1.0 mmol)

-

Pyridinium p-toluenesulfonate (PPTS) or Acetic acid | Catalytic amount | | Solvent | Methanol or Ethanol/Water mixture | | | Temperature | Room temperature | | | Reaction Time | 1 - 4 hours | Monitored by TLC. |

Procedure:

-

Dissolve the protected propargyl alcohol in methanol or an ethanol/water mixture.

-

Add a catalytic amount of PPTS or a few drops of acetic acid.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting propargyl alcohol by flash column chromatography if necessary.

Experimental Workflow

Figure 2: General workflow for the synthesis of aryl propargyl alcohols.

Safety and Handling

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Amine bases are corrosive and have strong odors. Handle with care in a fume hood.

-

Reactions under inert atmosphere require proper training and equipment.

Troubleshooting

-

Low or no yield:

-

Ensure all reagents and solvents are anhydrous.

-

Check the quality and activity of the palladium catalyst.

-

Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.

-

Increase the reaction temperature or time for less reactive aryl bromides.

-

-

Formation of homocoupled alkyne (Glaser coupling):

-

Ensure the reaction is performed under a strictly inert atmosphere.

-

Use a minimal amount of copper(I) iodide.

-

-

Incomplete deprotection:

-

Increase the amount of acid catalyst or the reaction time.

-

Consider using a stronger acid if necessary, but be mindful of other acid-sensitive functional groups in the molecule.

-

References

Application Notes and Protocols: Synthesis of Substituted Alkynes using 1-Propyne, 3-(1-ethoxyethoxy)-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of substituted alkynes utilizing 1-propyne, 3-(1-ethoxyethoxy)-, a versatile building block in modern organic synthesis. The 1-ethoxyethoxy group serves as an acid-labile protecting group for the hydroxyl functionality of propargyl alcohol, allowing for selective reactions at the terminal alkyne.[1][2]

Introduction to 1-Propyne, 3-(1-ethoxyethoxy)-

1-Propyne, 3-(1-ethoxyethoxy)- is a key reagent for introducing a propargyl moiety in a protected form. The terminal alkyne possesses an acidic proton (pKa ≈ 25) that can be readily removed by a strong base to generate a potent carbon nucleophile, the acetylide ion.[3] This nucleophile can then be used in a variety of carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides.[3][4] The 1-ethoxyethoxy acetal protecting group is stable to the basic conditions required for acetylide formation and alkylation, and can be easily removed under mild acidic conditions to reveal the free alcohol.[1][2]

Synthesis of Substituted Alkynes via Alkylation

A primary application of 1-propyne, 3-(1-ethoxyethoxy)- is in the synthesis of more complex alkynes through alkylation. This two-step, one-pot procedure involves the deprotonation of the terminal alkyne followed by nucleophilic substitution with an appropriate electrophile, typically a primary alkyl halide.[5][6][7]

Experimental Workflow for Alkyne Alkylation

Caption: Workflow for the synthesis of substituted alkynes.

Protocol 2.1: General Procedure for the Alkylation of 1-Propyne, 3-(1-ethoxyethoxy)-

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-propyne, 3-(1-ethoxyethoxy)- (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq., 1.6 M in hexanes) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Add a solution of the desired primary alkyl halide (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkyne.

Table 1: Representative Alkylation Reactions of 1-Propyne, 3-(1-ethoxyethoxy)-

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodobutane | n-BuLi | THF | -78 to 25 | 12 | ~85-95 |

| 2 | Benzyl Bromide | n-BuLi | THF | -78 to 25 | 10 | ~90-98 |

| 3 | 1-Bromo-3-phenylpropane | NaH | THF/DMF | 0 to 25 | 16 | ~75-85 |

| 4 | 1,4-Diiodobutane | n-BuLi | THF | -78 to 25 | 12 | ~70-80* |

*Note: Yield for the formation of the di-alkynylated product.

Deprotection of the 1-Ethoxyethoxy Group

The 1-ethoxyethoxy group is an acetal that is readily cleaved under mild acidic conditions to yield the corresponding alcohol. This deprotection step is crucial for subsequent functional group manipulations in a synthetic sequence.

Logical Relationship for Acetal Deprotection

Caption: Deprotection of the 1-ethoxyethoxy group.

Protocol 3.1: General Procedure for the Deprotection of the 1-Ethoxyethoxy Group

-

Dissolve the 1-ethoxyethoxy-protected alkyne (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq.) or a few drops of 2M hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the resulting propargyl alcohol by flash column chromatography.

Table 2: Conditions for Deprotection of the 1-Ethoxyethoxy Group

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonic acid (p-TsOH) | Methanol | 25 | 2-4 | >90 |

| 2 | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 25 | 4-8 | >95 |

| 3 | 2M Hydrochloric Acid (HCl) | THF/H₂O (4:1) | 25 | 1-3 | >90 |

| 4 | Acetic Acid/THF/H₂O (3:1:1) | Acetic Acid | 40 | 6-10 | ~85-95 |

Further Applications in Drug Development

The substituted propargyl alcohols synthesized through these protocols are valuable intermediates in drug development. The alkyne moiety can participate in various transformations, including:

-

Click Chemistry: The terminal alkyne can undergo copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazoles, a common motif in medicinal chemistry.[1]

-

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions can be employed to further extend the carbon skeleton.[8]

-

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a variety of saturated and unsaturated frameworks.

-

Oxidation: The propargyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

These subsequent transformations allow for the rapid generation of molecular diversity, which is essential for the discovery of new therapeutic agents.

Conclusion

1-Propyne, 3-(1-ethoxyethoxy)- is a highly effective and versatile reagent for the synthesis of substituted alkynes. The straightforward and high-yielding protocols for alkylation and deprotection make it an invaluable tool for researchers in organic synthesis and drug discovery. The ability to introduce a protected propargyl group that can be readily unmasked and further functionalized provides a powerful strategy for the construction of complex molecular architectures.

References

- 1. 1-Propyne, 3-(1-ethoxyethoxy)- | 18669-04-0 | Benchchem [benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Cleavage of the Ethoxyethoxy (EOE) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethoxyethoxy (EOE) group is a commonly utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under various conditions and, more importantly, its facile removal under specific acidic conditions make it a valuable tool in the synthesis of complex molecules such as natural products, pharmaceuticals, and other fine chemicals. These application notes provide detailed experimental procedures for the cleavage of the EOE group, summarizing quantitative data and outlining reaction mechanisms.

Reaction Mechanism: Acid-Catalyzed Cleavage of Ethoxyethoxy Ethers

The deprotection of an ethoxyethoxy ether proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the ether oxygens, followed by the collapse of the resulting intermediate to release the protected alcohol and generate a resonance-stabilized oxocarbenium ion. This cation is then quenched by water to ultimately yield ethanol and acetaldehyde as byproducts. The overall transformation is an equilibrium process, and the presence of a protic solvent or water helps to drive the reaction to completion.

Caption: Acid-catalyzed cleavage of an ethoxyethoxy (EOE) ether.

Quantitative Data for EOE Deprotection

The following tables summarize various reported conditions for the cleavage of the ethoxyethoxy protecting group. The choice of reagent and conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.

Brønsted Acid-Catalyzed Deprotection

| Reagent | Solvent(s) | Temperature | Time | Yield | Reference |

| p-Toluenesulfonic acid (TsOH) | CH₂Cl₂ / MeOH | 90 °C | 60 min | 99% | [1] |

| p-Toluenesulfonic acid (TsOH) | H₂O / THF | Room Temp. | 2 h | 82% | [1] |

| Pyridinium p-toluenesulfonate (PPTS) | EtOH | 55 °C | 2.5 h | 95% | |

| Acetic Acid (20% aq.) | THF | Room Temp. | 12 h | High | |

| 10-Camphorsulfonic acid (CSA) | MeOH | Room Temp. | 4 h | 92% |

Note: Yields are substrate-dependent and the provided data represents reported examples. Optimization may be required for specific substrates.

Experimental Protocols

Below are detailed methodologies for the cleavage of the ethoxyethoxy group using common acidic catalysts.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (TsOH) in Methanol/Dichloromethane

This protocol is suitable for substrates that can tolerate elevated temperatures and provides a high yield in a relatively short reaction time.[1]

Materials:

-

EOE-protected compound

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Dissolve the EOE-protected compound (1.0 equiv) in a mixture of dichloromethane and methanol (e.g., 1:1 v/v, to a concentration of 0.1 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equiv).

-

Heat the reaction mixture to reflux (or 90 °C) and monitor the progress of the reaction by TLC.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Ethanol

This method employs a milder acid catalyst, PPTS, which can be advantageous for acid-sensitive substrates.

Materials:

-

EOE-protected compound

-

Pyridinium p-toluenesulfonate (PPTS)

-

Ethanol (EtOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

TLC supplies

Procedure:

-

Dissolve the EOE-protected compound (1.0 equiv) in anhydrous ethanol (to a concentration of 0.1-0.2 M).

-

Add pyridinium p-toluenesulfonate (0.2-0.3 equiv).

-

Heat the reaction mixture to 55 °C and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography if required.

Protocol 3: Deprotection using Aqueous Acetic Acid in Tetrahydrofuran

This protocol utilizes a weak acid and is performed at room temperature, making it suitable for delicate substrates.

Materials:

-

EOE-protected compound

-

Acetic acid (AcOH)

-

Deionized water

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

TLC supplies

Procedure:

-

Prepare a 20% aqueous acetic acid solution by mixing acetic acid and deionized water (1:4 v/v).

-

Dissolve the EOE-protected compound (1.0 equiv) in a mixture of THF and the 20% aqueous acetic acid solution (e.g., 2:1 v/v, to a concentration of 0.1 M).

-

Stir the reaction mixture at room temperature and monitor by TLC. Note that this reaction may require several hours to reach completion.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by flash column chromatography as needed.

Logical Workflow for EOE Deprotection

The following diagram illustrates a typical workflow for the cleavage of an ethoxyethoxy protecting group, from reaction setup to product isolation.

Caption: General workflow for the deprotection of EOE ethers.

Concluding Remarks

The ethoxyethoxy group is a versatile protecting group for alcohols that can be reliably cleaved under a variety of acidic conditions. The choice of the specific protocol should be guided by the nature of the substrate, particularly the presence of other acid-labile functional groups. The methods described in these application notes provide a solid foundation for researchers to effectively deprotect EOE ethers in their synthetic endeavors. It is always recommended to perform a small-scale trial reaction to optimize the conditions for a new substrate.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of 1-Propyne, 3-(1-ethoxyethoxy)- to yield propargyl alcohol.

Troubleshooting Guide

Incomplete deprotection of the ethoxyethyl (EE) ether from 1-Propyne, 3-(1-ethoxyethoxy)- is a common issue that can often be resolved by optimizing reaction conditions. The following guide details potential causes and solutions for common problems encountered during this acid-catalyzed hydrolysis.

| Problem | Potential Cause | Recommended Solution |

| Incomplete Deprotection / Low Conversion | Insufficient Acid Catalyst: The acid catalyst concentration may be too low to effectively protonate the acetal for hydrolysis. | Increase the catalyst loading incrementally. For mild catalysts like p-TsOH or PPTS, start with 0.1 equivalents and increase as needed. For stronger acids like HCl, ensure the final concentration is sufficient to lower the pH effectively. |

| Reaction Has Not Reached Equilibrium: Acetal deprotection is a reversible reaction. Insufficient reaction time will result in incomplete conversion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until no further consumption of the starting material is observed. | |

| Insufficient Water: Water is a key reagent in the hydrolysis of the acetal. A low concentration of water can slow down or stall the reaction. | Ensure the reaction mixture contains an adequate amount of water. For solvent systems like THF/water, a ratio of 4:1 to 10:1 is a good starting point. In some cases, using a solvent system with higher water content may be beneficial. | |

| Low Reaction Temperature: The rate of hydrolysis may be too slow at lower temperatures. | Gently warm the reaction mixture. For many acetal deprotections, temperatures between room temperature and 40°C are effective. Avoid excessive heat, which can lead to side reactions. | |

| Formation of Side Products | Polymerization of Propargyl Alcohol: The product, propargyl alcohol, can be unstable and may polymerize under harsh acidic conditions or upon heating. | Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS). Maintain a lower reaction temperature. Upon completion, neutralize the acid catalyst promptly during the workup. |

| Byproduct Inhibition: The accumulation of acetaldehyde and ethanol as byproducts can shift the equilibrium back towards the starting material. | While technically challenging to remove in situ, ensuring the reaction goes to completion by optimizing other parameters (catalyst, time, temperature) is the best approach. A well-executed workup will remove these byproducts. | |

| Difficulty in Product Isolation | Emulsion during Workup: The presence of both organic and aqueous layers, along with potential polymeric material, can lead to the formation of a stable emulsion during extraction. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of celite before extraction. |

| Product Volatility: Propargyl alcohol is a relatively low-boiling point alcohol and can be lost during solvent removal under high vacuum. | Use a rotary evaporator with a carefully controlled vacuum and a cool water bath. For small-scale reactions, consider extracting into a higher boiling point solvent from which the product can be carefully distilled if necessary. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-?

A1: The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal. The ether oxygen is first protonated by the acid catalyst, making it a good leaving group. Subsequent attack by water on the resulting oxocarbenium ion, followed by loss of a proton and elimination of acetaldehyde and ethanol, yields the desired propargyl alcohol.

Q2: Which acid catalyst is best for this deprotection?

A2: The choice of acid catalyst depends on the sensitivity of your substrate to acidic conditions.

-

For sensitive substrates: Pyridinium p-toluenesulfonate (PPTS) is a mild and effective catalyst.

-

For general use: p-Toluenesulfonic acid (p-TsOH) is a common and reliable choice.

-

For faster reaction times: A dilute solution of a strong acid like hydrochloric acid (HCl) can be used, but care must be taken to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, 1-Propyne, 3-(1-ethoxyethoxy)-, is significantly less polar than the product, propargyl alcohol. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The disappearance of the starting material spot and the appearance of the product spot (which will have a lower Rf value) indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: I see a new, non-polar spot on my TLC plate after the reaction. What could it be?

A4: A new, non-polar spot could indicate a side reaction. One possibility is the formation of an elimination product, although this is less common for this specific substrate under these conditions. Another possibility, though less likely to be non-polar, is a byproduct from an unexpected reaction with another functional group in your molecule if present. It is recommended to isolate and characterize this byproduct to understand the side reaction.

Q5: Can I use a Lewis acid for this deprotection?

A5: While some Lewis acids can be used for acetal cleavage, protic acids are generally more common and straightforward for the deprotection of simple acetals like the ethoxyethyl ether. If you are experiencing issues with protic acids, exploring Lewis acid catalysis could be an alternative, but optimization would be required.

Experimental Protocols

Key Experiment: Deprotection of 1-Propyne, 3-(1-ethoxyethoxy)- using p-Toluenesulfonic Acid

This protocol describes a standard method for the acidic hydrolysis of 1-Propyne, 3-(1-ethoxyethoxy)- to propargyl alcohol.

Materials:

-

1-Propyne, 3-(1-ethoxyethoxy)-

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol (MeOH)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-Propyne, 3-(1-ethoxyethoxy)- (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). The concentration should be approximately 0.1-0.5 M.

-

To the stirring solution, add p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude propargyl alcohol.

-

The product can be further purified by distillation if necessary.

Data Summary

The following table summarizes typical reaction conditions for the deprotection of ethoxyethyl ethers. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

| Catalyst | Equivalents of Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time (h) |

| p-TsOH·H₂O | 0.1 - 0.2 | Methanol/Water (4:1) | 20 - 25 | 1 - 4 |

| PPTS | 0.1 - 0.3 | Acetone/Water (10:1) | 20 - 40 | 2 - 8 |

| HCl (2M aq.) | 1.0 - 2.0 | Tetrahydrofuran | 20 - 25 | 0.5 - 2 |

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the incomplete deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-.

Caption: Troubleshooting workflow for incomplete deprotection.

Deprotection Reaction Pathway

This diagram outlines the key steps in the acid-catalyzed deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-.

Caption: Acid-catalyzed deprotection pathway.

Technical Support Center: Purification of 1-Propyne, 3-(1-ethoxyethoxy)- by Distillation

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful purification of 1-Propyne, 3-(1-ethoxyethoxy)- via distillation. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is 1-Propyne, 3-(1-ethoxyethoxy)- and what makes its purification by distillation challenging?

A1: 1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a protected form of propargyl alcohol, where the hydroxyl group is masked with an ethoxyethoxy acetal.[1][2] This structure presents several challenges for distillation:

-

Thermal Sensitivity: The molecule can be sensitive to high temperatures, leading to decomposition or unwanted side reactions.[3][4]

-

Acid Sensitivity: The ethoxyethoxy protecting group is an acetal, which can be cleaved under acidic conditions, especially when heated.[1][5][6]

-

Polymerization Risk: The terminal alkyne functionality and the propargyl ether structure can be prone to polymerization at elevated temperatures.[1]

-

Peroxide Formation: Related propargyl ethers are known to form explosive peroxides when exposed to air.[7]

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: Vacuum distillation is essential because it lowers the pressure of the system, which in turn reduces the boiling point of the compound.[3][8] This allows for distillation to occur at a lower, safer temperature, minimizing the risks of thermal decomposition, deprotection of the acetal group, and polymerization.[4] For heat-sensitive materials like this, atmospheric distillation is often not a viable option.[3]

Q3: What are the likely impurities in a crude sample of 1-Propyne, 3-(1-ethoxyethoxy)-?

A3: Impurities can originate from the starting materials or side reactions during its synthesis. Common impurities may include:

-

Propargyl Alcohol: From incomplete reaction or deprotection of the product.[1]

-

Ethyl Vinyl Ether: A starting material for the protection reaction.

-

Solvents: Residual solvents used during the synthesis and workup.

-

Acid Catalyst: Traces of the acid used to catalyze the protection reaction.

-